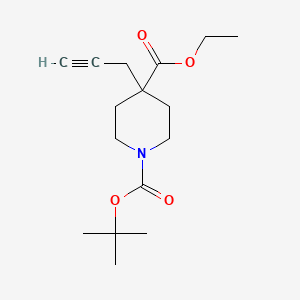

![molecular formula C12H9N3O2S3 B2365031 2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 477846-18-7](/img/structure/B2365031.png)

2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

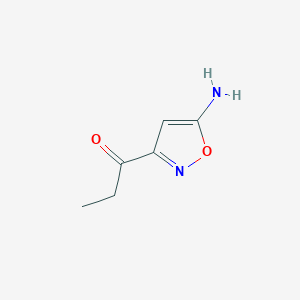

This compound, also known as 2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione, has a molecular weight of 324.43 . It is also known by its IUPAC name, 2-(2-((5-mercapto-1H-1lambda3,3,4-thiadiazol-2-yl)thio)ethyl)isoindoline-1,3-dione .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized by a convenient one-pot three-component reaction of amine, aldehyde, and mercaptoacetic acid on montmorillonite KSF clay as a solid acidic catalyst .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N3O2S3/c16-9-7-3-1-2-4-8(7)10(17)15(9)5-6-19-12-14-13-11(18)20-12/h1-4,20H,5-6H2,(H,13,18) .Physical And Chemical Properties Analysis

The compound is stored at a temperature between 28 C .Scientific Research Applications

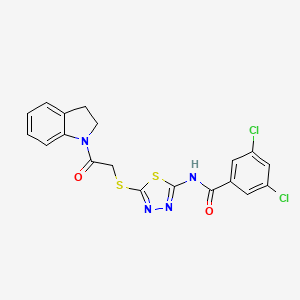

- The compound has been evaluated for its effects on the central nervous system (CNS). Specifically, two tested derivatives (3a and 3b) demonstrated excellent antidepressant, anxiolytic, and anticonvulsant activity compared to reference drugs .

- The same derivatives (3a and 3b) also exhibited anticonvulsant activity. This suggests that the compound may have utility in managing seizures and epilepsy .

- Given the diverse pharmacological activities associated with thiadiazoles, including antitumor effects, researchers might investigate its impact on cancer cells .

Antidepressant and Anxiolytic Activity

Anticonvulsant Properties

Anti-Inflammatory Potential

Antitumor Research

COX-2 Inhibition

Future Directions

Mechanism of Action

Target of Action

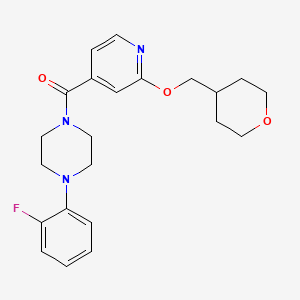

Compounds with similar structures have been found to target shikimate kinase , an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria and plants .

Mode of Action

It is suggested that similar compounds may interact with their targets, such as shikimate kinase, by fitting well into the active site of the enzyme . This interaction could potentially inhibit the activity of the enzyme, leading to disruption of the shikimate pathway .

Biochemical Pathways

Based on the potential target of similar compounds, it can be inferred that the shikimate pathway might be affected . The shikimate pathway is responsible for the biosynthesis of aromatic amino acids in bacteria and plants . Disruption of this pathway can lead to downstream effects such as inhibition of protein synthesis.

Pharmacokinetics

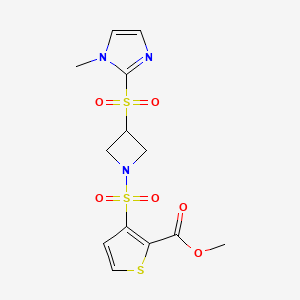

It is suggested that similar compounds, due to the presence of sulfur atom, show good oral absorption and cell permeability leading to a good bioavailability .

Result of Action

Based on the potential target and mode of action, it can be inferred that the compound might inhibit the activity of shikimate kinase, leading to disruption of the shikimate pathway and potentially inhibiting protein synthesis .

properties

IUPAC Name |

2-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S3/c16-9-7-3-1-2-4-8(7)10(17)15(9)5-6-19-12-14-13-11(18)20-12/h1-4H,5-6H2,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJJUVLIDRTLRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NNC(=S)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butylbenzo[b]furan-5-carboxylic acid](/img/structure/B2364950.png)

![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)

![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)

![3-benzyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2364970.png)